4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole
Description
4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole is a heterocyclic compound featuring a 1,3-thiazole core substituted with methyl groups at positions 4 and 5 and a (oxan-3-yl)methoxy group at position 2. The 1,3-thiazole scaffold is widely recognized for its pharmacological relevance, including anti-inflammatory, antitumoral, and antimicrobial activities . The dimethyl substituents at positions 4 and 5 likely enhance steric stability and modulate electronic properties, while the (oxan-3-yl)methoxy group introduces a tetrahydropyran-derived moiety, which may influence solubility and intermolecular interactions .
Properties
IUPAC Name |
4,5-dimethyl-2-(oxan-3-ylmethoxy)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-8-9(2)15-11(12-8)14-7-10-4-3-5-13-6-10/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGYQKMDNGIFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OCC2CCCOC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dimethylthiazole with oxan-3-ylmethanol under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s thiazole ring is known for its biological activities, making it a candidate for drug development.
Industry: It can be used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
The position and electronic nature of substituents significantly impact biological activity. For example:
- 4-Methyl-1,3-thiazole derivatives (e.g., compound 6a) exhibit higher inhibitory activity against biochemical targets compared to thiadiazole derivatives (e.g., 11a), as methyl groups at position 4 enhance electron density and reduce steric hindrance .
- Halogenated analogues : Chlorine or fluorine substituents (e.g., in 4-(4-chlorophenyl)-2-... thiazole) improve antimicrobial activity by introducing electron-withdrawing effects, which stabilize binding interactions .
Table 1: Substituent Effects on Activity
Steric and Conformational Modifications
- Steric hindrance: Substitution of methoxy with bulkier groups (e.g., butoxy or isobutoxy in indeno[1,2-d]thiazole derivatives) reduces activity due to steric clashes, suggesting that the (oxan-3-yl)methoxy group in the target compound may require optimization for target binding .
- Ring expansion: In indeno[1,2-d]thiazole derivatives, expanding the central ring (e.g., compound 7l) or opening the ring (e.g., 10a–10b) diminishes 3CLpro inhibition, highlighting the importance of maintaining the thiazole core for activity .
Biological Activity
4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole is a thiazole derivative that has garnered attention in biochemical and medical research due to its diverse biological activities. This compound features a thiazole ring, which is known for its role in various biologically active compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | 4,5-Dimethyl-2-(oxan-3-ylmethoxy)-1,3-thiazole |
| Molecular Formula | C11H17NO2S |
| InChI Key | DIGYQKMDNGIFAF-UHFFFAOYSA-N |
This compound is characterized by its thiazole ring and an oxan moiety, which contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring can modulate the activity of various enzymes and receptors, leading to the activation or inhibition of biochemical pathways. This modulation can result in several biological effects including:
- Antiproliferative Activity : The compound has demonstrated significant effects in inhibiting cell proliferation.
- Antimicrobial Properties : It has shown effectiveness against various microbial strains.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Antiproliferative Activity
- Studies have shown that this compound can inhibit the growth of cancer cells. For instance, it has been tested against various cancer cell lines with promising results indicating its potential as an anticancer agent.
-
Antimicrobial Activity
- The compound has been evaluated for its antimicrobial properties against several pathogens. It exhibited significant inhibition against bacterial strains including Staphylococcus aureus and Escherichia coli.
Case Studies
Several studies have highlighted the biological activities of this compound:
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers investigated the anticancer potential of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value indicating significant potency compared to standard chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against common pathogens. The results showed that it had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting it could be developed into a new antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
